ISOPROPYL 2-{[2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Overview
Description
ISOPROPYL 2-{[2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a variety of functional groups, including pyrazole, oxadiazole, and benzothiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 2-{[2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these steps include acyl chlorides, thiols, and amines under conditions such as reflux or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 2-{[2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
ISOPROPYL 2-{[2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of ISOPROPYL 2-{[2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole: Shares the pyrazole moiety and is used in similar chemical reactions.
Indole Derivatives: Contain similar heterocyclic structures and are used in medicinal chemistry.
Imidazoles: Another class of heterocycles with similar applications in organic synthesis.
Uniqueness
ISOPROPYL 2-{[2-({5-[(3-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of multiple functional groups, which provides a versatile platform for various chemical modifications and applications. Its structural complexity and potential for diverse biological activities make it a valuable compound in scientific research .
Properties
IUPAC Name |
propan-2-yl 2-[[2-[[5-[(3-methylpyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S2/c1-12(2)29-20(28)18-14-6-4-5-7-15(14)32-19(18)22-16(27)11-31-21-24-23-17(30-21)10-26-9-8-13(3)25-26/h8-9,12H,4-7,10-11H2,1-3H3,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNMCROIYZWHBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC2=NN=C(O2)SCC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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